molecular formula C26H20F5N3O5 B12391684 2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide

2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12391684
M. Wt: 549.4 g/mol
InChI Key: MYFUPRJNXWUIEH-UHFFFAOYSA-N
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Description

2-[4-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation reactions are performed using methanol and a suitable catalyst.

    Formation of the Acetamide Moiety: This involves the reaction of the quinazoline derivative with acetic anhydride or acetyl chloride in the presence of a base.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of the quinazoline core can yield dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinazoline core is known for its biological activity, making it a candidate for drug development.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinazoline core can inhibit enzymes or receptors, leading to various biological effects. The methoxy and fluorine groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both methoxy and fluorine groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups with the quinazoline core makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H20F5N3O5

Molecular Weight

549.4 g/mol

IUPAC Name

2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C26H20F5N3O5/c1-36-18-9-15(26(29,30)31)8-16(10-18)34-24(35)25(27,28)14-4-6-17(7-5-14)39-23-19-11-21(37-2)22(38-3)12-20(19)32-13-33-23/h4-13H,1-3H3,(H,34,35)

InChI Key

MYFUPRJNXWUIEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C(C2=CC=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)(F)F)C(F)(F)F

Origin of Product

United States

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